3-(Bromomethyl)-5-methyl-2-(trifluoromethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5-methyl-2-(trifluoromethyl)furan is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its bromomethyl and trifluoromethyl substituents, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methyl-2-(trifluoromethyl)furan typically involves the bromination of a precursor furan compound. One common method is as follows:
Starting Material: 5-methyl-2-(trifluoromethyl)furan.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation: The product, this compound, is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-5-methyl-2-(trifluoromethyl)furan can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine may yield an aminomethyl derivative.
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Products may include the corresponding hydrocarbon or alcohol.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5-methyl-2-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This can aid in the study of biological processes and the development of bioconjugates.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5-methyl-2-(trifluoromethyl)furan depends on the specific reaction or application. Generally, the bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new bonds and the introduction of functional groups. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-5-methyl-2-(trifluoromethyl)furan: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-5-methyl-2-(methyl)furan: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Bromomethyl)-5-ethyl-2-(trifluoromethyl)furan: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(Bromomethyl)-5-methyl-2-(trifluoromethyl)furan is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for nucleophilic substitution, while the trifluoromethyl group imparts distinct electronic properties. This combination of functional groups makes the compound versatile and valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H6BrF3O |
---|---|
Molekulargewicht |
243.02 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-methyl-2-(trifluoromethyl)furan |
InChI |
InChI=1S/C7H6BrF3O/c1-4-2-5(3-8)6(12-4)7(9,10)11/h2H,3H2,1H3 |
InChI-Schlüssel |
DCSMROCLKLUWMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.